1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one is an organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro ring system, which includes both oxygen and nitrogen atoms. It is typically a colorless to pale yellow liquid that is soluble in organic solvents .
Preparation Methods
The synthesis of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one involves several steps. One common method includes the reaction of 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane with a suitable acylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Scientific Research Applications
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one can be compared with other spirocyclic compounds such as:
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: Similar in structure but lacks the acyl group.
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylpropan-1-one:
This compound’s unique spirocyclic structure and functional groups make it distinct from other similar compounds, providing specific advantages in various applications.
Properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)10(15)14-6-13(7-14)8-16-12(4,5)17-9-13/h6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTUPNBEKLDDMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C(C)(C)C)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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